molecular formula C18H13FO3 B3609419 2-fluorobenzyl 3-hydroxy-2-naphthoate

2-fluorobenzyl 3-hydroxy-2-naphthoate

Cat. No.: B3609419
M. Wt: 296.3 g/mol
InChI Key: JJPDBFGKIYOYBZ-UHFFFAOYSA-N
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Description

2-Fluorobenzyl 3-hydroxy-2-naphthoate is an ester derivative of 3-hydroxy-2-naphthoic acid (3H2NA), where the carboxylic acid group is substituted with a 2-fluorobenzyl moiety. The parent compound, 3-hydroxy-2-naphthoic acid (CAS# 92-70-6), is characterized by a hydroxyl group at the 3-position and a carboxylate group at the 2-position of the naphthalene ring . The introduction of the 2-fluorobenzyl group enhances lipophilicity and may influence binding interactions, as seen in related fluorinated compounds .

Properties

IUPAC Name

(2-fluorophenyl)methyl 3-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO3/c19-16-8-4-3-7-14(16)11-22-18(21)15-9-12-5-1-2-6-13(12)10-17(15)20/h1-10,20H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPDBFGKIYOYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl 3-hydroxy-2-naphthoate typically involves the esterification of 3-hydroxy-2-naphthoic acid with 2-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl 3-hydroxy-2-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluorobenzyl 3-hydroxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 3-hydroxy-2-naphthoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound Molecular Weight (g/mol) LogP<sup>a</sup> Melting Point (°C) Water Solubility
3-Hydroxy-2-naphthoic acid 188.18 2.12<sup>b</sup> 222–224 Low
Sodium 3-hydroxy-2-naphthoate 210.14 N/A N/A High
Methyl 3-hydroxy-2-naphthoate 202.21 2.33 72–76 Low
Octyl 3-hydroxy-2-naphthoate 314.39 ~5.5<sup>c</sup> N/A Very low
2-Fluorobenzyl 3-hydroxy-2-naphthoate 294.28<sup>d</sup> ~4.0<sup>e</sup> N/A Moderate

<sup>a</sup>LogP values estimated or experimentally derived ; <sup>b</sup>Predicted via computational methods; <sup>c</sup>Estimated based on octyl chain contribution; <sup>d</sup>Calculated from esterification of 3H2NA and 2-fluorobenzyl alcohol; <sup>e</sup>Higher than methyl ester due to fluorobenzyl’s lipophilicity .

Key Observations :

  • The 2-fluorobenzyl ester exhibits intermediate lipophilicity (LogP ~4.0) compared to the highly polar sodium salt (water-soluble) and the highly lipophilic octyl ester (LogP ~5.5).
  • The fluorine atom in the benzyl group may enhance metabolic stability and receptor binding via hydrogen-bonding interactions, as observed in fluorinated pharmaceuticals .

Binding Affinity and Host-Guest Interactions

Sodium 3-hydroxy-2-naphthoate demonstrates strong binding to dendrimers in aqueous solutions, with a stoichiometry of two high-affinity guests per dendrimer and additional weak interactions. This is attributed to intramolecular hydrogen bonding between the hydroxyl and carboxylate groups, which delocalizes negative charge and increases lipophilicity, favoring binding to hydrophobic dendrimer cores . In contrast, sodium 2-naphthoate (lacking the hydroxyl group) binds more weakly, highlighting the critical role of the hydroxyl group in enhancing affinity.

For this compound, the fluorobenzyl group may further optimize binding through:

Steric effects : The benzyl group’s bulkiness may restrict conformational flexibility, improving specificity.

Key Findings :

  • The octyl ester’s algicidal activity underscores the impact of lipophilicity on bioactivity, a trend likely applicable to the fluorobenzyl derivative .
  • Fluorinated benzyl groups in pharmaceuticals (e.g., donepezil analogs) improve acetylcholinesterase inhibition via H-bonding with Phe288, suggesting analogous mechanisms for this compound .
  • Toxicity data for the fluorobenzyl ester is lacking, though its ionic liquid counterpart ([P66614][HNA]) shows acute toxicity to algae, warranting caution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-fluorobenzyl 3-hydroxy-2-naphthoate
Reactant of Route 2
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2-fluorobenzyl 3-hydroxy-2-naphthoate

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